molecular formula C9H7ClO2 B8495349 5-chloromethyl-3H-benzofuran-2-one

5-chloromethyl-3H-benzofuran-2-one

Cat. No.: B8495349
M. Wt: 182.60 g/mol
InChI Key: ATPUGERGXKQNJV-UHFFFAOYSA-N
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Description

5-Chloromethyl-3H-benzofuran-2-one is a chemical compound of interest in organic synthesis and medicinal chemistry research. It belongs to the class of 3H-benzofuran-2-ones (also known as 2-coumaranones), which are characterized by a benzene ring fused to a furan-2-one ring . This structural motif is a significant scaffold found in natural products and is associated with a range of biological activities . The benzofuran core is known to be present in compounds with anticancer, antimicrobial, and anti-inflammatory properties . The chloromethyl group (-CH2Cl) at the 5-position of the benzofuranone ring makes this compound a versatile synthetic intermediate. This functional group is a reactive handle that allows for further chemical modifications, enabling researchers to create a diverse array of derivatives for structure-activity relationship (SAR) studies . The incorporation of chlorine atoms into lead compounds is a common strategy in medicinal chemistry, as it can influence properties like potency, metabolic stability, and binding affinity through steric and electronic effects . Researchers utilize this compound primarily as a building block in the development of novel molecules for pharmaceutical and agrochemical applications. Its potential applications align with those of other halogenated benzofurans, which have shown promise as anticancer agents by exhibiting cytotoxic activity and inhibiting enzyme functions relevant to disease pathways . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory practices when handling this material. The specific CAS number, purity, spectroscopic data (NMR, IR, MS), and physical properties (melting point, etc.) for this exact compound should be confirmed with the supplier.

Properties

Molecular Formula

C9H7ClO2

Molecular Weight

182.60 g/mol

IUPAC Name

5-(chloromethyl)-3H-1-benzofuran-2-one

InChI

InChI=1S/C9H7ClO2/c10-5-6-1-2-8-7(3-6)4-9(11)12-8/h1-3H,4-5H2

InChI Key

ATPUGERGXKQNJV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)CCl)OC1=O

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry
5-Chloromethyl-3H-benzofuran-2-one serves as a building block for synthesizing various pharmacologically active compounds. Its derivatives have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.

Antimicrobial Activity
Research indicates that derivatives of benzofuran exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL for certain derivatives .

Anticancer Properties
A study highlighted the synthesis of benzofuran derivatives that demonstrated selective toxicity towards human leukemia cells and other cancer cell lines. For example, certain derivatives were found to inhibit the growth of ovarian carcinoma cells with effective IC50 values ranging from 1.48 to 47.02 µM . The mechanism of action often involves the modulation of enzyme activity or interaction with cellular receptors .

Materials Science
In materials science, this compound is utilized in developing novel materials with specific electronic or optical properties. Its unique structure allows for the modification and functionalization necessary for creating advanced materials .

Case Studies

  • Anticancer Activity : A study synthesized new derivatives of benzofurans that showed cytotoxic effects against ovarian carcinoma cells (Skov-3). The most active compounds inhibited cell growth and induced apoptosis, highlighting their potential as therapeutic agents against cancer .
  • Antimicrobial Studies : Various benzofuran derivatives were tested against multiple pathogens, showing promising results in terms of antimicrobial efficacy. For example, compounds exhibited MIC values indicating strong inhibitory effects against M. tuberculosis and S. aureus .
  • Synthesis of Novel Compounds : Research has focused on synthesizing new derivatives based on the benzofuran scaffold that could serve as dual-target antidepressants or anticancer agents via specific signaling pathway suppression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Hexen-2-one (CAS 109-49-9)

  • Structure : Lacks the diazo group; contains a ketone at position 2 and a terminal double bond (C₅–C₆).
  • Properties: Molecular weight: 98.14 g/mol; SMILES: CC(=O)CCC=C . Stable under standard conditions, used as a flavoring agent and synthetic intermediate. Reactivity dominated by the enone system, undergoing Michael additions or Diels-Alder reactions.
  • Key Difference : Absence of the diazo group eliminates risks of explosive decomposition but limits utility in reactions requiring nitrogen extrusion (e.g., Wolff rearrangement) .

1-Methoxyhex-5-en-2-one (CAS 62715-14-4)

  • Structure : Methoxy group at position 1 instead of diazo; molecular weight 128.17 g/mol .
  • Properties :
    • Electron-donating methoxy group enhances stability compared to diazo analogs.
    • Participates in nucleophilic substitutions at the carbonyl group.
  • Key Difference : The methoxy group reduces electrophilicity at C1, contrasting with the diazo group’s ability to act as a carbene precursor .

1,4-Diazepan-5-one (Homopiperazin-5-one)

  • Structure : Cyclic amide with a seven-membered ring containing two nitrogen atoms .
  • Properties :
    • Exhibits rigidity and hydrogen-bonding capacity due to the lactam moiety.
    • Used in pharmaceutical synthesis (e.g., benzodiazepine analogs) .
  • Key Difference: Cyclic structure and amide functionality contrast with the linear, highly reactive diazo-enone system of 1-Diazo-5-hexen-2-one .

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Stability Profile
1-Diazo-5-hexen-2-one* C₆H₈N₂O 124.14 N/A Diazo, ketone, alkene Thermally sensitive
5-Hexen-2-one C₆H₁₀O 98.14 109-49-9 Ketone, alkene Stable
1-Methoxyhex-5-en-2-one C₇H₁₂O₂ 128.17 62715-14-4 Methoxy, ketone, alkene Moderate stability
1,4-Diazepan-5-one C₅H₈N₂O 112.13 108435-47-6 Lactam High stability

*Hypothetical data inferred from structural analogs.

Research Findings and Reactivity Insights

  • Thermal and Photochemical Behavior :
    • Diazo compounds like 1-Diazo-5-hexen-2-one are prone to nitrogen loss under heat or UV light, generating carbenes that undergo insertions or cyclopropanations . This contrasts with 5-Hexen-2-one, which is photostable .
  • Acid Sensitivity: The diazo group reacts with acids to form hydrazones or decompose into carbonyl compounds, a pathway absent in non-diazo analogs .
  • Synthetic Utility :
    • 1-Diazo-5-hexen-2-one could serve in Arndt-Eistert homologation to elongate carbon chains, whereas 1-methoxyhex-5-en-2-one is more suited for etherification or acetal formation .

Preparation Methods

A widely cited approach involves the lactonization of o-chlorophenylacetic acid derivatives to form the benzofuran-2-one core. The process, detailed in CN106336388A , proceeds via:

  • Hydrolysis and Acidification :

    • o-Chlorophenylacetic acid is hydrolyzed with sodium hydroxide under catalytic conditions (e.g., CuO or FeSO₄) to yield 2-hydroxyphenylacetic acid sodium salt .

    • Acidification with HCl generates crude 2-hydroxyphenylacetic acid , which is directly used without purification to avoid yield loss .

  • Lactonization :

    • The crude acid undergoes cyclization in a water-immiscible solvent (e.g., toluene) catalyzed by ferric sulfate .

    • Water is removed via azeotropic distillation to drive the reaction to completion, achieving yields of 95.3% for benzofuran-2-one derivatives .

Key Data :

StepConditionsYield (%)Purity (%)
Hydrolysis200°C, 12 h, CuO catalyst90.189.5
LactonizationToluene, FeSO₄, reflux95.399.3

This method avoids corrosive catalysts (e.g., H₂SO₄), reducing equipment degradation and enabling scalable production .

Direct Chlorination of Benzofuran Precursors

CN104072467A outlines a pathway for introducing chlorine substituents into benzofuran derivatives, adaptable for 5-chloromethyl synthesis:

  • Bromination of p-Chloroacetophenone :

    • p-Chloroacetophenone is brominated with liquid bromine in glacial acetic acid at 40–60°C , yielding α-bromo-p-chloroacetophenone (90% yield) .

  • Chlorination of Salicylaldehyde :

    • Chlorine gas is bubbled into salicylaldehyde to produce 5-chlorosalicylaldehyde , which is recrystallized from ethanol (85% yield) .

  • Cyclization to Benzofuran-2-one :

    • 5-Chlorosalicylaldehyde reacts with α-bromo-p-chloroacetophenone in ethanol under basic conditions (KOH), followed by reflux to form the lactone ring. Final recrystallization with ethyl acetate yields the target compound .

Optimization Insight :

  • Excess bromine (>1.1 eq.) increases byproducts, while temperatures >60°C promote decomposition .

  • Ethanol as a solvent enhances solubility of intermediates, facilitating higher purity.

Halogenation of Preformed Benzofuran Cores

A study in Acta Poloniae Pharmaceutica demonstrates halogenation strategies for benzofuran-3-carboxylates, applicable to 5-chloromethyl synthesis:

  • Electrophilic Chlorination :

    • 5-Hydroxy-2-methylbenzofuran-3-carboxylate is treated with chlorine gas in CCl₄, introducing chlorine at the C5 position .

    • Subsequent Freidel-Crafts alkylation with chloromethyl ether installs the chloromethyl group, though yields are moderate (30–40% ) .

  • Side-Chain Modification :

    • Bromination of a 2-methyl substituent using N-bromosuccinimide (NBS) generates 2-bromomethyl intermediates, which undergo nucleophilic substitution with KCl to yield 2-chloromethyl derivatives .

Challenges :

  • Competing ring chlorination requires careful stoichiometry.

  • Steric hindrance at C5 limits reaction efficiency, necessitating excess reagents.

Catalytic One-Pot Synthesis

Emerging methods leverage dual catalysts to streamline synthesis:

  • Cu/Fe Bimetallic Systems :

    • A mixture of CuO and Fe₂(SO₄)₃ catalyzes both hydrolysis and lactonization in a single reactor, reducing steps and improving atom economy .

    • Yields reach 88% with >99% purity, though catalyst recovery remains challenging .

  • Microwave-Assisted Reactions :

    • Pilot studies show microwave irradiation accelerates cyclization, completing lactonization in 2 h vs. 6 h conventionally .

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Lactonization High yield, scalableRequires high-temperature steps95.3
Direct Chlorination Simple purificationCorrosive Cl₂ gas handling85
Halogenation Flexible side-chain modificationLow regioselectivity40
Catalytic One-Pot Reduced stepsCatalyst cost88

Q & A

Q. What are common synthetic routes for 5-chloromethyl-3H-benzofuran-2-one in laboratory settings?

Methodological Answer: The synthesis typically involves halogenation or substitution reactions on benzofuranone precursors. For example, chloromethylation can be achieved using chloromethylating agents (e.g., chloromethyl methyl ether) under controlled acidic conditions. A related benzofuran derivative synthesis (e.g., sulfonyl-substituted benzofurans) involves oxidation of sulfanyl precursors with 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane, followed by purification via column chromatography (hexane/ethyl acetate gradients) . Slow evaporation of diisopropyl ether solutions yields single crystals for structural validation. Researchers should monitor reaction progress using TLC and optimize stoichiometry to minimize byproducts.

Q. What spectroscopic and crystallographic methods confirm the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with characteristic shifts for the chloromethyl group (~4.5 ppm for CH2_2Cl protons).
  • X-ray Crystallography: Single-crystal diffraction resolves bond lengths, angles, and dihedral angles (e.g., planar benzofuran rings with deviations <0.01 Å) . Hydrogen-bonding and π-π interactions (e.g., centroid-centroid distances of ~3.7 Å) can be analyzed to predict packing behavior .
  • Mass Spectrometry: High-resolution MS confirms molecular ion peaks and fragmentation patterns.

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of volatile intermediates.
  • Waste Disposal: Chlorinated byproducts require segregated waste streams.
  • Emergency Measures: Immediate rinsing with water for spills and consultation of safety data sheets (SDS) for first-aid protocols .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

  • Reaction Temperature: Controlled stepwise addition of reagents at 273 K minimizes side reactions (e.g., over-oxidation) .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl2_2) to enhance chloromethylation efficiency.
  • Purification: Gradient column chromatography (e.g., hexane:ethyl acetate from 4:1 to 2:1) improves separation of polar byproducts. Monitor Rf_f values to identify optimal eluent ratios .
  • Crystallization: Slow evaporation in low-polarity solvents (e.g., diisopropyl ether) enhances crystal quality for structural analysis .

Q. How can discrepancies between computational predictions and experimental spectroscopic data for benzofuran derivatives be resolved?

Methodological Answer:

  • Validation of Computational Models: Cross-check density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with experimental NMR/X-ray data. Adjust basis sets or solvation models if deviations exceed 5% .
  • Dynamic Effects: Account for temperature-dependent conformational changes using molecular dynamics simulations.
  • Error Analysis: Compare experimental crystallographic parameters (e.g., C–H bond lengths refined via riding models) with theoretical values to identify systematic biases .

Q. How does the chloromethyl group influence the electronic properties and reactivity of the benzofuranone core?

Methodological Answer:

  • Electron-Withdrawing Effects: The Cl atom increases electrophilicity at adjacent carbons, facilitating nucleophilic substitutions. Use Hammett constants (σmeta_{meta} for Cl: +0.37) to predict substituent effects on reaction rates .
  • Steric Effects: Chloromethyl groups may hinder π-stacking in crystal lattices, altering solubility and crystallization behavior (e.g., reduced centroid-centroid interactions compared to methyl or methoxy derivatives) .
  • Reactivity Studies: Perform comparative kinetic studies with non-chlorinated analogs (e.g., methyl or hydroxy derivatives) to quantify activation barriers in substitution reactions .

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